N-{3-[2-methyl-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonamido]phenyl}acetamide
Description
This compound features a benzenesulfonamido core linked to a phenylacetamide moiety, with a 2-methyl-4-(1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl) substituent. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonamide-based ligands .
Properties
IUPAC Name |
N-[3-[[2-methyl-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)phenyl]sulfonylamino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O6S2/c1-12-10-16(21-18(23)8-9-28(21,24)25)6-7-17(12)29(26,27)20-15-5-3-4-14(11-15)19-13(2)22/h3-7,10-11,20H,8-9H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZJNENZEZORRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NC3=CC=CC(=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[2-methyl-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonamido]phenyl}acetamide typically involves multiple steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized through a multicomponent reaction involving a thiol, an amine, and a carbonyl compound. This reaction is often carried out in the presence of a catalyst such as a Lewis acid.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the thiazolidine derivative with a sulfonyl chloride in the presence of a base like triethylamine.
Acetamide Introduction: The final step involves the acylation of the amine group with acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal conditions, and the use of green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-{3-[2-methyl-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonamido]phenyl}acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{3-[2-methyl-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonamido]phenyl}acetamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. The thiazolidine ring may also interact with proteins, affecting their function and signaling pathways.
Comparison with Similar Compounds
Thiazolidinone Derivatives ()
Compounds such as 2-[2-(4-cyanophenyl)-6-substituted-1H-benzimidazol-1-yl]-N-[2-(substituted)-4-oxo-1,3-thiazolidin-3-yl]acetamide share the acetamide-thiazolidin backbone but differ in substituents:
Dichlorophenyl Acetamides ()
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide features a dichlorophenyl-thiazol acetamide structure:
- Key Differences :
- The dichlorophenyl group increases lipophilicity (logP), whereas the target compound’s methyl and sulfone groups improve aqueous solubility.
- Crystal packing in dichlorophenyl analogues relies on N–H⋯N hydrogen bonds (R₂²(8) motifs), while the target’s benzenesulfonamido group may enable additional S=O⋯H interactions .
Benzothiazole Acetamides ()
Patent compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide incorporate trifluoromethyl and methoxy groups:
- Key Differences :
- Trifluoromethyl groups improve metabolic stability but reduce solubility; the target’s methyl group balances steric effects without significant electronegativity.
- Methoxy substituents in patent compounds enhance π-π stacking, whereas the target’s trioxo-thiazolidinyl group prioritizes polar interactions .
Sulfonamidoacetamides ()
Bis(azolyl)sulfonamidoacetamides (e.g., compound 5 ) feature sulfamoyl linkages and azole heterocycles:
- Key Differences :
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Routes : The target compound’s synthesis likely parallels methods in and , using carbodiimide-mediated coupling or DMAP-assisted reactions .
- Crystallography : Unlike dichlorophenyl analogues (), the target’s trioxo-thiazolidinyl group may stabilize crystal lattices via S=O⋯H bonds rather than N–H⋯N interactions.
Biological Activity
N-{3-[2-methyl-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonamido]phenyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects based on diverse research findings.
Chemical Structure
The compound is characterized by a thiazolidine ring fused with a sulfonamide and an acetamide group, contributing to its unique biological properties.
Antimicrobial Activity
Research has indicated that thiazolidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effective inhibition against various bacterial and fungal species. A study demonstrated that certain thiazolidine derivatives had minimum inhibitory concentrations (MICs) ranging from 10.7 to 21.4 μmol/mL against pathogenic microorganisms .
Anticancer Activity
Several studies have evaluated the anticancer potential of thiazolidine derivatives. For example, compounds derived from the thiazolidinone scaffold have been tested against multiple cancer cell lines. Notably, one study reported that a related compound exhibited an inhibition rate of 84.19% against leukemia cells and 72.11% against CNS cancer cells . This suggests that the thiazolidine structure may enhance cytotoxicity towards cancer cells.
Case Studies
- Antimicrobial Efficacy : A series of thiazolidine derivatives were synthesized and tested for their antimicrobial activity. The results showed that compounds with specific substitutions on the thiazolidine ring exhibited enhanced activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Screening : In vitro studies conducted by Güzel-Akdemir et al. revealed that derivatives containing the thiazolidine ring demonstrated significant growth inhibition in various cancer cell lines, including non-small cell lung cancer (NSCLC) and melanoma . The study highlighted the potential of these compounds as candidates for further development in cancer therapy.
Data Tables
| Biological Activity | Compound | Cell Line/Pathogen | Inhibition (%) | MIC (μmol/mL) |
|---|---|---|---|---|
| Antimicrobial | 4d | Various Bacteria | Not Specified | 10.7 - 21.4 |
| Anticancer | 4g | MOLT-4 (Leukemia) | 84.19 | Not Specified |
| Anticancer | 4p | SF-295 (CNS Cancer) | 72.11 | Not Specified |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
